molecular formula C22H27FN2O2 B2535969 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1448129-09-6

3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No.: B2535969
CAS No.: 1448129-09-6
M. Wt: 370.468
InChI Key: YACMOLGINZFYRA-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorinated aromatic ring, a piperidine moiety, and a propanamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 4-fluoro-3-methylbenzene, undergoes nitration to form 4-fluoro-3-methyl-nitrobenzene.

    Reduction: The nitro group is then reduced to an amine group, yielding 4-fluoro-3-methylaniline.

    Coupling with Piperidine: The amine intermediate reacts with 4-(4-methoxypiperidin-1-yl)benzoyl chloride under basic conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic ring and piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide
  • 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]butanamide

Uniqueness

3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide stands out due to its specific combination of a fluorinated aromatic ring and a piperidine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c1-16-15-17(3-9-21(16)23)4-10-22(26)24-18-5-7-19(8-6-18)25-13-11-20(27-2)12-14-25/h3,5-9,15,20H,4,10-14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACMOLGINZFYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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